N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide
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Overview
Description
N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide is an organic compound characterized by the presence of a furan ring and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide typically involves the condensation reaction between furan-2-carbaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furan ring and benzohydrazide moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce furan-2-ylmethyl derivatives .
Scientific Research Applications
N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with biological molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(furan-2-yl)ethylidene]methoxycarbohydrazide
- (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine
Uniqueness
N’-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide is unique due to its specific combination of a furan ring and a benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
N-[1-(furan-2-yl)ethylideneamino]benzamide |
InChI |
InChI=1S/C13H12N2O2/c1-10(12-8-5-9-17-12)14-15-13(16)11-6-3-2-4-7-11/h2-9H,1H3,(H,15,16) |
InChI Key |
CQGATEFROFGTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CO2 |
Origin of Product |
United States |
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